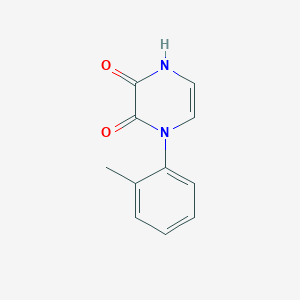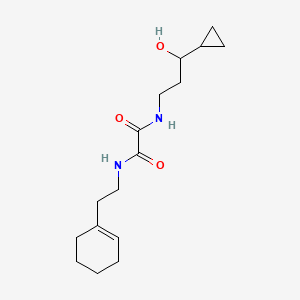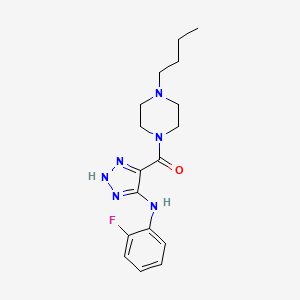
1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione, also known as MPTP, is a chemical compound that has been studied extensively in scientific research. MPTP is a heterocyclic compound that is commonly used in the synthesis of other organic compounds.
Wirkmechanismus
1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione is metabolized in the body to form MPP+, which is selectively taken up by dopamine-producing neurons in the substantia nigra of the brain. MPP+ then inhibits complex I of the electron transport chain, leading to a decrease in ATP production and subsequent cell death. This mechanism is similar to that of rotenone, another complex I inhibitor that is also used in Parkinson's disease research.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione are well-documented in animal models. 1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione-induced Parkinson's disease-like symptoms include tremors, rigidity, and bradykinesia. These symptoms are caused by the selective destruction of dopamine-producing neurons in the substantia nigra of the brain. 1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione has also been shown to induce oxidative stress and inflammation in the brain, which may contribute to the pathophysiology of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione is a valuable tool for studying the pathophysiology of Parkinson's disease and developing new treatments. Its ability to induce Parkinson's disease-like symptoms in animals makes it a valuable model for studying the disease. However, there are limitations to using 1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione in lab experiments. 1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione-induced Parkinson's disease-like symptoms are not identical to those seen in human patients, and the mechanism of 1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione-induced neurotoxicity may differ from that of idiopathic Parkinson's disease. Additionally, 1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione is a potent neurotoxin that requires careful handling and administration.
Zukünftige Richtungen
There are several future directions for research on 1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione. One area of interest is the development of new treatments for Parkinson's disease based on the mechanism of 1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione-induced neurotoxicity. Another area of interest is the use of 1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione as a tool for studying the role of oxidative stress and inflammation in Parkinson's disease. Additionally, there is ongoing research into the development of new animal models of Parkinson's disease that more closely mimic the human disease.
Synthesemethoden
1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione can be synthesized in several ways, including the reaction of 2-methylphenylhydrazine with maleic anhydride or maleic acid. Another method involves the reaction of 2-methylphenylhydrazine with diethyl maleate. These methods have been optimized to produce high yields of 1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione with minimal impurities.
Wissenschaftliche Forschungsanwendungen
1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione has been extensively studied in scientific research due to its ability to induce Parkinson's disease-like symptoms in animals. 1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione is metabolized in the body to form MPP+, which selectively destroys dopamine-producing neurons in the substantia nigra of the brain. This makes 1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione a valuable tool for studying the pathophysiology of Parkinson's disease and developing new treatments.
Eigenschaften
IUPAC Name |
4-(2-methylphenyl)-1H-pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-4-2-3-5-9(8)13-7-6-12-10(14)11(13)15/h2-7H,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYIBMLRPHCKGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=CNC(=O)C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylphenyl)-1,4-dihydropyrazine-2,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-acetylphenyl)-2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2733800.png)
![1-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1,4-diazepane](/img/structure/B2733802.png)




![2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolan-5-yl]-N,N-diisopropylacetamide](/img/structure/B2733808.png)


![2-Ethyl-3-methyl-1-(piperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2733812.png)
![[3-(Methylamino)phenyl]-phenylmethanol](/img/structure/B2733814.png)